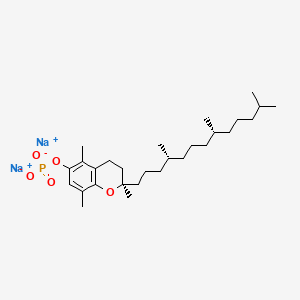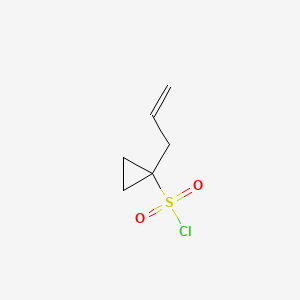
N-Boc Fluvoxamine-d3
Overview
Description
N-Boc Fluvoxamine-d3 is a specialty product for proteomics research . It is an intermediate for the preparation of Fluvoxamine , which is a serotonin reuptake inhibitor used for the treatment of depression .
Molecular Structure Analysis
The molecular formula of this compound is C20H26D3F3N2O4 . The structure includes a tert-butyl group, a trifluoromethylphenyl group, and a methoxy-d3 group . The exact 3D conformer and other structural details can be found on databases like PubChem .Physical And Chemical Properties Analysis
The molecular weight of this compound is 421.47 . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.Scientific Research Applications
Fluvoxamine in Obsessive-Compulsive Disorder
Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), has shown efficacy in treating obsessive-compulsive disorder (OCD). Studies reveal that fluvoxamine is beneficial in reducing OCD symptoms, with significant improvements observed in various patient populations, including children, adolescents, and adults. Research indicates that fluvoxamine's effect is more pronounced in those with OCD than in placebo groups, showcasing its potential as an effective treatment option for this condition (Riddle et al., 2001), (Apter et al., 1994), (Nakatani et al., 2005).
Fluvoxamine in Other Disorders
Fluvoxamine has also been used in the treatment of other disorders such as body dysmorphic disorder (BDD) and major depressive disorder (MDD). In these cases, fluvoxamine has demonstrated effectiveness, although the extent of its efficacy can vary based on the disorder and patient characteristics (Perugi et al., 1996), (Apter et al., 1994).
Fluvoxamine and Pharmacokinetics
Research has also focused on the pharmacokinetics of fluvoxamine, including its interaction with various enzymes and its metabolism in the human body. Studies indicate that factors like smoking and genetic variations can significantly influence fluvoxamine's plasma concentration, affecting its therapeutic efficacy (Katoh et al., 2010), (Carrillo et al., 1996).
Augmentation Strategies with Fluvoxamine
Several studies have explored the augmentation of fluvoxamine with other medications to enhance its efficacy in treating OCD and other disorders. These augmentation strategies, involving drugs like ondansetron and granisetron, have shown to improve outcomes in patients with moderate to severe OCD (Heidari et al., 2014), (Askari et al., 2012).
Mechanism of Action
Target of Action
N-Boc Fluvoxamine-d3 is a derivative of Fluvoxamine, which is a selective serotonin reuptake inhibitor (SSRI) . The primary target of Fluvoxamine and its derivatives is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron .
Mode of Action
Fluvoxamine and its derivatives, including this compound, inhibit the reuptake of serotonin by binding to the SERT. This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .
Biochemical Pathways
The increased serotonin levels in the synaptic cleft can affect various biochemical pathways. Serotonin is involved in regulating mood, appetite, and sleep, among other functions. Therefore, increasing its availability can have various downstream effects, such as improved mood in patients with depression .
Pharmacokinetics
Fluvoxamine, the parent compound, is well absorbed after oral administration, widely distributed in the body, and eliminated with a mean half-life of 15 hours .
Result of Action
The result of the action of this compound is likely similar to that of Fluvoxamine, given their structural similarity. Fluvoxamine has been shown to prevent clinical deterioration of patients with mild coronavirus disease 2019 (COVID-19) . It controls inflammation through its agonism for the sigma-1 receptor .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled with care to prevent spills, splashes, or inhaling fumes or dust . It should be used in well-ventilated spaces to reduce vapor or gas exposure . These factors, along with others such as temperature and pH, can affect the compound’s action and stability.
Safety and Hazards
Biochemical Analysis
Cellular Effects
The cellular effects of N-Boc Fluvoxamine-d3 are not well-studied. Fluvoxamine, the parent compound, has been shown to have significant effects on cellular processes. It is a selective serotonin reuptake inhibitor (SSRI) and has been shown to prevent clinical deterioration of patients with mild coronavirus disease 2019 (COVID-19) . It controls inflammation through its agonism for the sigma-1 receptor .
Molecular Mechanism
Fluvoxamine, the parent compound, has been shown to block the reuptake of serotonin at the sodium-dependent serotonin transporter (SERT) of the neuronal membrane, enhancing actions of serotonin on 5HT1A autoreceptors .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Studies on Fluvoxamine have shown that it has significant effects over time. For instance, early treatment with Fluvoxamine has been shown to reduce the risk of clinical deterioration in symptomatic outpatients with COVID-19 .
Dosage Effects in Animal Models
Studies on Fluvoxamine have shown that it has significant effects in animal models .
Metabolic Pathways
Fluvoxamine, the parent compound, is extensively metabolized in the liver, and less than 4% of the parent drug is found in urine .
Transport and Distribution
Fluvoxamine, the parent compound, is known to be extensively metabolized in the liver .
Subcellular Localization
Fluvoxamine, the parent compound, is known to exert its effects primarily in the neuronal membrane .
Properties
| { "Design of Synthesis Pathway": "The synthesis pathway of N-Boc Fluvoxamine-d3 involves the protection of the amine group of Fluvoxamine with a Boc group followed by deuteration of the molecule at specific positions.", "Starting Materials": [ "Fluvoxamine", "Boc anhydride", "D3-CD3I", "Triethylamine", "Diisopropylethylamine", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve Fluvoxamine in dry methanol and add triethylamine. Stir the mixture and add Boc anhydride. Stir for 2 hours at room temperature to obtain N-Boc Fluvoxamine.", "Step 2: Dissolve N-Boc Fluvoxamine in ethyl acetate and add D3-CD3I and diisopropylethylamine. Stir the mixture at room temperature for 16 hours to obtain N-Boc Fluvoxamine-d3.", "Step 3: Add water and sodium bicarbonate to the reaction mixture and stir for 30 minutes. Extract the product with ethyl acetate and wash with sodium chloride solution. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain N-Boc Fluvoxamine-d3 as a solid." ] } | |
CAS No. |
1185235-90-8 |
Molecular Formula |
C20H29F3N2O4 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[(Z)-[5-(trideuteriomethoxy)-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate |
InChI |
InChI=1S/C20H29F3N2O4/c1-19(2,3)29-18(26)24-12-14-28-25-17(7-5-6-13-27-4)15-8-10-16(11-9-15)20(21,22)23/h8-11H,5-7,12-14H2,1-4H3,(H,24,26)/b25-17-/i4D3 |
InChI Key |
AWASKHZMVXXGIR-HSZHRYAASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCCCC/C(=N/OCCNC(=O)OC(C)(C)C)/C1=CC=C(C=C1)C(F)(F)F |
SMILES |
CC(C)(C)OC(=O)NCCON=C(CCCCOC)C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NCCON=C(CCCCOC)C1=CC=C(C=C1)C(F)(F)F |
Synonyms |
(E)-7-[4-(Trifluoromethyl)phenyl]-5,12-dioxa-2,6-diazatridec-6-enoic Acid-d3 1,1-Dimethylethyl Ester; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



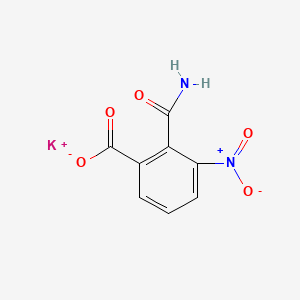

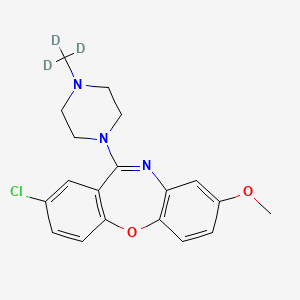
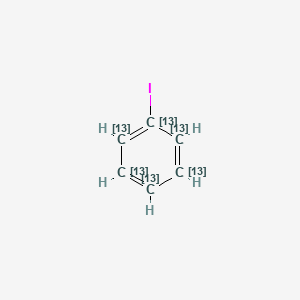
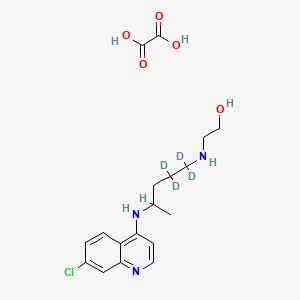
![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)
![4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate](/img/structure/B564479.png)
